molecular formula C11H11BrN2O2 B8416318 N-(1-formyl-6-bromo-1,2,3,4-tetrahydro-3-quinolyl)formamide

N-(1-formyl-6-bromo-1,2,3,4-tetrahydro-3-quinolyl)formamide

Cat. No.: B8416318
M. Wt: 283.12 g/mol
InChI Key: HNWODDZSGFQGBE-UHFFFAOYSA-N
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Description

N-(1-formyl-6-bromo-1,2,3,4-tetrahydro-3-quinolyl)formamide is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

N-(6-bromo-1-formyl-3,4-dihydro-2H-quinolin-3-yl)formamide

InChI

InChI=1S/C11H11BrN2O2/c12-9-1-2-11-8(3-9)4-10(13-6-15)5-14(11)7-16/h1-3,6-7,10H,4-5H2,(H,13,15)

InChI Key

HNWODDZSGFQGBE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C2=C1C=C(C=C2)Br)C=O)NC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (10.2 g, 0.064 mol) was added to a stirred solution of N-(1-formyl-1,2,3,4-tetrahydro-3-quinolyl)formamide (14.0 g, 0.065 mol) in acetic acid (70 mL) containing anhydrous sodium acetate (10.2 g, 0.12 mol). The solution was stirred for 30 minutes and water (500 mL) was added. The precipitate was filtered off and air dried to give 15.8 g (86%) of N-(1-formyl-6-bromo-1,2,3,4-tetrahydro-3-quinolyl)formamide, mp 174°-178° C. A sample was recrystallized from ethanol for analysis; mp 178°-181° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

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